2,4-Dichloro-5-(2-methoxyethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(2-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C₇H₈Cl₂N₂O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 2-methoxyethyl group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine typically involves the chlorination of 5-(2-methoxyethyl)pyrimidine. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2-methoxyethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides and reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), ammonia (NH₃), and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
2,4-Dichloro-5-(2-methoxyethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, thereby exhibiting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the 2-methoxyethyl group, making it less versatile in certain synthetic applications.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the 2-methoxyethyl group, which alters its reactivity and biological activity.
2,4-Dichloro-5-methylpyrimidine: Has a methyl group instead of the 2-methoxyethyl group, affecting its chemical properties and applications.
Uniqueness
2,4-Dichloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of the 2-methoxyethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
54127-94-5 |
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Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,4-dichloro-5-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-12-3-2-5-4-10-7(9)11-6(5)8/h4H,2-3H2,1H3 |
InChI Key |
MLOBVROGQFGAPR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
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